3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features both a trifluoromethyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzonitrile with 4-(trifluoromethyl)benzohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
- (4-Methylphenyl)[4-(trifluoromethyl)phenyl]methanone
Uniqueness
3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both a trifluoromethyl group and an oxadiazole ring, which confer distinct chemical and physical properties. These features make it particularly valuable in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C16H11F3N2O |
---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11F3N2O/c1-10-2-4-11(5-3-10)14-20-15(22-21-14)12-6-8-13(9-7-12)16(17,18)19/h2-9H,1H3 |
InChI Key |
YKGRTDRBFQTMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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